N~4~-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Description
N~4~-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorobenzyl group and two pyrazole rings. Its chemical properties make it a valuable tool for studying various biochemical and physiological processes.
Properties
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O2S/c1-10-16(22-26(24,25)17-11(2)19-20-12(17)3)13(4)23(21-10)9-14-5-7-15(18)8-6-14/h5-8,22H,9H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMKXUAXZPOKAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)NC2=C(N(N=C2C)CC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps. One common method starts with the preparation of 4-chlorobenzyl chloride, which is then reacted with 3,5-dimethyl-1H-pyrazole under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process begins with the chlorination of toluene to produce 4-chlorobenzyl chloride, followed by its reaction with 3,5-dimethyl-1H-pyrazole. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N~4~-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N~4~-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N4-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby altering their activity. This inhibition can lead to changes in cellular processes, such as gene expression and cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzyl Chloride: A precursor in the synthesis of the compound.
3,5-Dimethyl-1H-pyrazole: Another precursor used in the synthesis.
N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide: A related compound with similar structural features.
Uniqueness
N~4~-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE stands out due to its dual pyrazole rings and the presence of a sulfonamide group, which confer unique chemical and biological properties. These features make it particularly useful in research focused on enzyme inhibition and protein interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
